Phenol, 4-[3-(trifluoromethyl)nonyl]-
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Overview
Description
Phenol, 4-[3-(trifluoromethyl)nonyl]- is an organic compound that belongs to the class of alkylphenols It is characterized by the presence of a phenol group substituted with a nonyl chain that includes a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[3-(trifluoromethyl)nonyl]- typically involves the alkylation of phenol with a nonyl halide that contains a trifluoromethyl group. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-[3-(trifluoromethyl)nonyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[3-(trifluoromethyl)nonyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 4-[3-(trifluoromethyl)nonyl]- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[3-(trifluoromethyl)nonyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: A closely related compound with a nonyl group attached to the phenol ring.
Trifluoromethylphenol: A compound with a trifluoromethyl group attached to the phenol ring.
Uniqueness
Phenol, 4-[3-(trifluoromethyl)nonyl]- is unique due to the presence of both the nonyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
141967-82-0 |
---|---|
Molecular Formula |
C16H23F3O |
Molecular Weight |
288.35 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)nonyl]phenol |
InChI |
InChI=1S/C16H23F3O/c1-2-3-4-5-6-14(16(17,18)19)10-7-13-8-11-15(20)12-9-13/h8-9,11-12,14,20H,2-7,10H2,1H3 |
InChI Key |
SYDPNWKAIGZFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC1=CC=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
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